Methyl 3-phenylisoxazole-5-carboxylate
Overview
Description
“Methyl 3-phenylisoxazole-5-carboxylate” is a chemical compound with the CAS Number: 1081-30-7 . It has a molecular weight of 203.2 and its IUPAC name is methyl 3-phenyl-5-isoxazolecarboxylate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 203.19 . The compound has a number of heavy atoms: 15, aromatic heavy atoms: 11, rotatable bonds: 3, H-bond acceptors: 4.0, and H-bond donors: 0.0 . It has a Molar Refractivity of 53.22 and a TPSA of 52.33 Ų . It is soluble with a solubility of 0.292 mg/ml .Scientific Research Applications
Photochemistry and Vibrational Spectra
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound to Methyl 3-phenylisoxazole-5-carboxylate, has been synthesized and studied for its photochemical properties. FTIR spectroscopy revealed two low energy conformers in cryogenic matrices. UV irradiation led to the formation of oxazole, a photoproduct, demonstrating its potential in photochemical studies (Lopes et al., 2011).
Synthesis and Biological Activity
Novel derivatives of comenic acid containing isoxazole moieties have been synthesized, including compounds related to this compound. These derivatives exhibited synergistic effects when mixed with the antitumor drug Temobel, suggesting their potential in enhancing chemotherapy efficacy (Kletskov et al., 2018).
Bromination Studies
Research into the bromination of this compound, particularly the bromination of its methyl group, has been conducted. These studies are important for synthesizing isoxazole-fused heterocycles, which have various applications in chemical synthesis (Roy et al., 2004).
Nitration Mechanism
Nitration of phenylisoxazoles, including variants of this compound, has been studied to understand the electrophilic substitution mechanisms on these compounds. This research is significant for developing synthetic pathways in organic chemistry (Katritzky et al., 1975).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-phenylisoxazole-5-carboxylate is a compound that belongs to the isoxazole class .
Mode of Action
Isoxazoles, in general, are known to interact with various biological targets based on their chemical diversity
Biochemical Pathways
Isoxazoles are known to be involved in a variety of biological processes due to their diverse chemical structures
Pharmacokinetics
The compound has a Log Kp (skin permeation) of -5.96 cm/s . Its lipophilicity (Log Po/w) ranges from 1.33 to 2.33 .
Result of Action
As a member of the isoxazole class, it may have diverse biological effects depending on its specific targets and mode of action .
properties
IUPAC Name |
methyl 3-phenyl-1,2-oxazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDKYDGBJLXLAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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